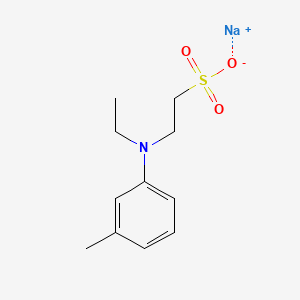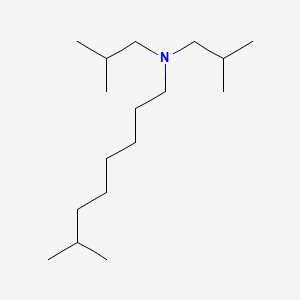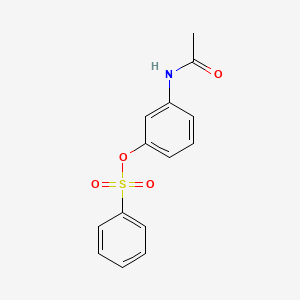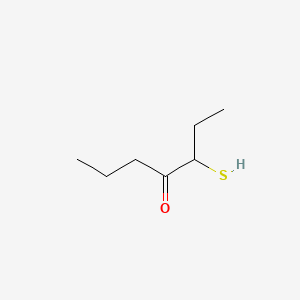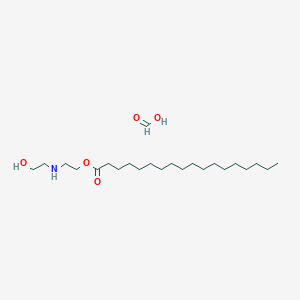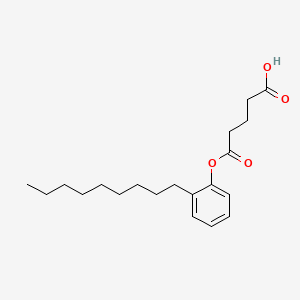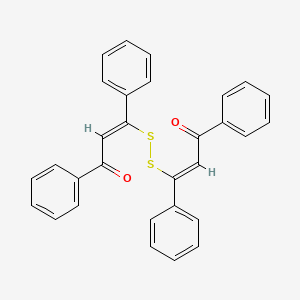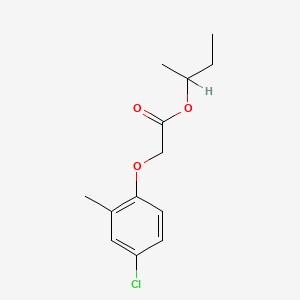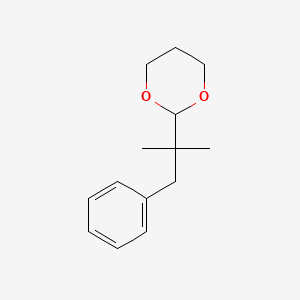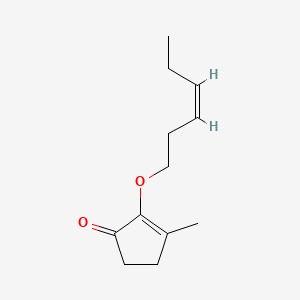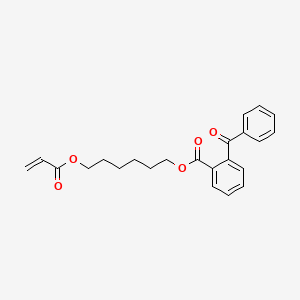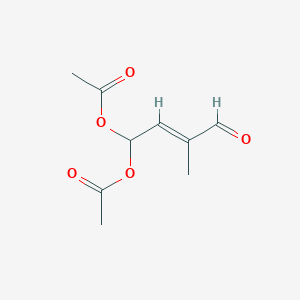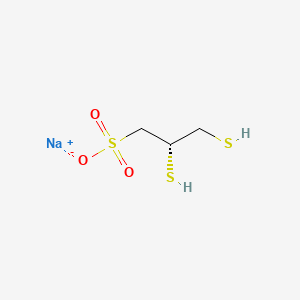
Sodium (S)-2,3-dimercaptopropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-2,3-dimercaptopropanesulphonate is a chelating agent known for its ability to bind heavy metals. It is widely used in medical treatments for heavy metal poisoning, particularly for lead, mercury, and arsenic. The compound is a derivative of dimercaprol and is water-soluble, making it suitable for intravenous administration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2,3-dimercaptopropanesulphonate typically involves the reaction of (S)-2,3-dimercaptopropanol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate derivative. The process involves:
- Dissolving (S)-2,3-dimercaptopropanol in an aqueous solution.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions: Sodium (S)-2,3-dimercaptopropanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or other sulphonates.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Metal complexes.
Substitution: Various substituted sulphonates.
Scientific Research Applications
Sodium (S)-2,3-dimercaptopropanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove heavy metals from solutions.
Biology: Investigated for its role in cellular detoxification processes and its effects on enzyme activities.
Medicine: Widely used in the treatment of heavy metal poisoning. It is also being studied for its potential in treating other conditions related to metal toxicity.
Industry: Employed in wastewater treatment to remove heavy metals and in the production of high-purity metals.
Mechanism of Action
The mechanism of action of Sodium (S)-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate that is more easily excreted from the body. This process reduces the bioavailability of the metals and mitigates their toxic effects. The primary molecular targets are the metal ions, and the pathways involved include renal excretion and hepatic metabolism.
Comparison with Similar Compounds
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning but less water-soluble.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but different specificity for metal ions.
Penicillamine: Used for similar purposes but with different side effect profiles.
Uniqueness: Sodium (S)-2,3-dimercaptopropanesulphonate is unique due to its water solubility, which allows for intravenous administration, and its specific affinity for certain heavy metals, making it highly effective in treating poisoning by lead, mercury, and arsenic.
Properties
CAS No. |
85187-11-7 |
|---|---|
Molecular Formula |
C3H7NaO3S3 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
sodium;(2S)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m0./s1 |
InChI Key |
FGGPAWQCCGEWTJ-DFWYDOINSA-M |
Isomeric SMILES |
C([C@@H](CS(=O)(=O)[O-])S)S.[Na+] |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


